

# Ansofaxine extended-release tablet formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ansofaxine |           |
| Cat. No.:            | B1682980   | Get Quote |

Ansofaxine Extended-Release Tablet Formulation: A Technical Guide

Introduction

Ansofaxine hydrochloride (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed by Luye Pharma Group for the treatment of major depressive disorder (MDD).[1][2][3] It is formulated as an extended-release (ER) oral tablet.[4][5] Ansofaxine is a prodrug that is converted to its active metabolite, desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3] This technical guide provides an in-depth overview of the ansofaxine extended-release tablet formulation, including its mechanism of action, pharmacokinetic properties, and insights into its development based on available clinical trial data and patents.

## **Mechanism of Action**

**Ansofaxine** distinguishes itself from many other antidepressants by targeting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][6] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), **ansofaxine** increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effects.[7]

The triple reuptake inhibition is theorized to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia, which is associated with dopamine pathways.[6]





Click to download full resolution via product page

#### Ansofaxine's Mechanism of Action

### **Pharmacokinetics**

Clinical studies have demonstrated that **ansofaxine** extended-release tablets exhibit a dose-proportional pharmacokinetic profile within the range of 20 to 200 mg per day.[4] A key feature of the formulation is that its pharmacokinetic properties are not significantly affected by food, allowing for more flexible administration.[4]

### **Pharmacokinetic Parameters**

While comprehensive data from all clinical trials are not publicly available, the following table summarizes key pharmacokinetic information gathered from published studies.



| Parameter            | Value                 | Study Population   | Notes                                                         |
|----------------------|-----------------------|--------------------|---------------------------------------------------------------|
| Dose Proportionality | 20 - 200 mg/day       | Healthy Volunteers | The increase in drug exposure is proportional to the dose.[4] |
| Food Effect          | No significant effect | Healthy Volunteers | The tablets can be taken with or without food.[4]             |
| Steady State         | Achieved by day 3     | Healthy Volunteers | Refers to the main active metabolite.[3]                      |

### **Extended-Release Formulation**

Luye Pharma has secured patents covering the chemical compound, crystal form, and the extended-release tablet formulation of **ansofaxine**.[1][2][8] While the specific details of the formulation are proprietary, the extended-release mechanism is designed to provide a controlled and sustained release of the active pharmaceutical ingredient over a prolonged period.

# **Experimental Protocols**

Clinical Trial Design for Efficacy and Safety Assessment (Phase 2)

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted to assess the efficacy, safety, and appropriate dosage of **ansofaxine** ER tablets for the treatment of Major Depressive Disorder (MDD).[4][9]

- Participants: Eligible patients were adults (18-65 years) diagnosed with MDD.
- Intervention: Patients were randomly assigned to receive one of four fixed doses of **ansofaxine** extended-release tablets (40, 80, 120, or 160 mg/day) or a placebo.[4][5]
- Duration: The treatment period was 6 weeks.[4]



• Primary Outcome Measure: The primary endpoint was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.[4][9]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Luye Pharma's Antidepressant Drug LY03005 Completes Primary Endpoint Observation for a Phase III Clinical Trial in China Press Releases Luye Pharma Group [luye.cn]
- 2. Luye Pharma's Class 1 New Drug Anshufaxine Hydrochloride Extended-Release Tablets Meets Predefined Endpoints in Phase III Trial News Center - Luye Life Sciences [luye.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Marketing Authorization Application Accepted by CDE for Luye Pharma's Antidepressant Anshufaxine Hydrochloride Extended-Release Tablets - Press Releases - Luye Pharma Group [luye.cn]
- 7. Luye Pharma Releases Top-Line Results from a Phase II Clinical Trial of Its New Antidepressant Ansofaxine Hydrochloride Extended-Release Tablets [prnewswire.com]
- 8. Luye Pharma's Investigational Drug Ansofaxine Hydrochloride Extended Release Tablets to Start Clinical Trials in Japan - Press Releases - Luye Pharma Group [luye.cn]
- 9. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ansofaxine extended-release tablet formulation].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#ansofaxine-extended-release-tablet-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com